molecular formula C21H25N3OS2 B413001 N-(1-ADAMANTYLCARBONYL)-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA CAS No. 412964-20-6

N-(1-ADAMANTYLCARBONYL)-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA

Cat. No.: B413001
CAS No.: 412964-20-6
M. Wt: 399.6g/mol
InChI Key: GQZPBJLJZMGLNI-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYLCARBONYL)-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYLCARBONYL)-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the Adamantane Moiety: The adamantane moiety is attached through a coupling reaction, often using a suitable coupling reagent.

    Formation of the Carbamothioyl Group: The carbamothioyl group is introduced through a thiourea-based reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYLCARBONYL)-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-ADAMANTYLCARBONYL)-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYLCARBONYL)-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit bacterial DNA helicases, nucleases, or helicase-nuclease enzyme complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ADAMANTYLCARBONYL)-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is unique due to its combination of a benzothiophene ring, a cyano group, and an adamantane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

412964-20-6

Molecular Formula

C21H25N3OS2

Molecular Weight

399.6g/mol

IUPAC Name

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H25N3OS2/c22-11-16-15-3-1-2-4-17(15)27-18(16)23-20(26)24-19(25)21-8-12-5-13(9-21)7-14(6-12)10-21/h12-14H,1-10H2,(H2,23,24,25,26)

InChI Key

GQZPBJLJZMGLNI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C34CC5CC(C3)CC(C5)C4)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C34CC5CC(C3)CC(C5)C4)C#N

Origin of Product

United States

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